Comprehensive Technical Guide: Chemical Properties & Synthetic Utility of 4-Bromo-2-fluoro-1-phenoxybenzene
Comprehensive Technical Guide: Chemical Properties & Synthetic Utility of 4-Bromo-2-fluoro-1-phenoxybenzene
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the diaryl ether motif is widely recognized as a "privileged scaffold"[1]. Among the most versatile building blocks used to construct these architectures is 4-bromo-2-fluoro-1-phenoxybenzene (CAS: 230961-77-0)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind its reactivity, and field-proven, self-validating protocols for its utilization in late-stage transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profiling & Structural Causality
Understanding the exact physical parameters and the electronic influence of each functional group is critical for predicting the behavior of this molecule in both synthetic workflows and biological systems.
Table 1: Physicochemical Properties of 4-bromo-2-fluoro-1-phenoxybenzene
| Property | Value |
| IUPAC Name | 4-bromo-2-fluoro-1-phenoxybenzene |
| CAS Registry Number | 230961-77-0[2] |
| Molecular Formula | C₁₂H₈BrFO[2] |
| Molecular Weight | 267.09 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (Ether Oxygen) |
| Estimated LogP | ~4.5 |
The Causality of Functional Group Placement
Every atom in this scaffold serves a distinct, calculated purpose:
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The Phenoxy Core: Provides conformational flexibility. In kinase inhibitors, the diaryl ether oxygen acts as a hinge, allowing the two aromatic rings to adapt to the hydrophobic pockets of the target protein's active site[1].
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The 2-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive (-I) effect, lowering the pKa of adjacent aromatic protons. Biologically, it provides a metabolic shield, blocking cytochrome P450-mediated ortho-hydroxylation. Sterically, the electrostatic repulsion between the fluorine lone pairs and the ether oxygen lone pairs forces the two aromatic rings into an orthogonal conformation—frequently the required bioactive conformation for target binding.
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The 4-Bromo Substituent: This is the primary synthetic handle. The carbon-bromine bond is highly susceptible to oxidative addition by low-valent transition metals (such as Pd(0) or Ni(0)), enabling rapid library generation via cross-coupling[3].
Mechanistic Utility in Cross-Coupling Reactions
The true value of 4-bromo-2-fluoro-1-phenoxybenzene lies in its reactivity. The electron-withdrawing nature of the fluorine atom slightly activates the aromatic ring, making the C-Br bond even more prone to oxidative addition than an unfunctionalized bromobenzene.
Below is the logical flow of the Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle utilizing this specific substrate.
Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 4-bromo-2-fluoro-1-phenoxybenzene.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely list steps; they incorporate analytical checkpoints to verify causality and reaction progress.
Protocol A: Suzuki-Miyaura C-C Cross-Coupling[3]
Objective: Coupling of 4-bromo-2-fluoro-1-phenoxybenzene with an arylboronic acid to form a highly functionalized biaryl ether.
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Reaction Assembly & Degassing: In an oven-dried Schlenk flask, combine 4-bromo-2-fluoro-1-phenoxybenzene (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: Rigorous degassing via 3 freeze-pump-thaw cycles is mandatory. Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.
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Solvent & Base Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (2.0 equiv). Heat to 80°C under Argon.
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Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. The base is critical for quaternizing the boronic acid into an electron-rich boronate complex, which significantly accelerates the transmetalation step.
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Self-Validation (Analytical Checkpoint): At t = 4 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via UPLC-MS against an internal standard (e.g., 0.1 equiv biphenyl added at t=0).
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Causality: Relying solely on time is a flaw in many methodologies. Quantifying the disappearance of the starting material (m/z 266/268) relative to the inert internal standard ensures the reaction has achieved >95% conversion before initiating workup.
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Isolation: Partition the mixture between EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig C-N Amination[4]
Objective: Amination of the aryl bromide to yield a secondary or tertiary aniline derivative, a common motif in targeted therapeutics[4].
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Pre-catalyst Activation: In a glovebox, mix Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv) in anhydrous toluene. Stir for 15 minutes.
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Causality: This pre-incubation period allows the bulky, electron-rich dialkylbiaryl phosphine ligand (RuPhos) to displace the dba ligands. This forms the highly active monoligated L-Pd(0) species required to force oxidative addition into sterically hindered C-Br bonds[4].
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Substrate & Base Addition: Add 4-bromo-2-fluoro-1-phenoxybenzene (1.0 equiv), the desired amine (1.2 equiv), and LHMDS (1.5 equiv). Heat to 90°C.
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Causality: While NaOtBu is a standard base, LHMDS is selected here for its milder profile and ability to form protective aggregates, which prevents the base-mediated degradation of sensitive functional groups on complex amines[4].
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Self-Validation: Monitor the reaction via GC-MS. The kinetic isotope effect and reaction progress can be tracked by observing the complete consumption of the brominated starting material[5].
Biological Application: Kinase Inhibition Pathways
Derivatives synthesized from 4-bromo-2-fluoro-1-phenoxybenzene are frequently utilized as potent kinase inhibitors. The diaryl ether core mimics the adenine ring of ATP, allowing the molecule to anchor securely into the hinge region of kinases such as Bruton's Tyrosine Kinase (BTK). The diagram below illustrates the logical relationship of how these derivatives disrupt downstream oncogenic signaling.
Fig 2: Disruption of the BTK signaling pathway by diaryl ether-derived kinase inhibitors.
References
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[2] Title: CAS:230961-77-0, 4-Bromo-2-fluoro-1-phenoxybenzene Source: bidepharm.com URL:
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[1] Title: Synthesis and Application of Diaryl Ether-Derived Monodentate Phosphine Ligands for the Pd-Catalyzed Arylation of Amines Source: researchgate.net URL:
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[3] Title: Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides Source: nih.gov URL:
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[5] Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: nih.gov URL:
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[4] Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: nih.gov URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS:230961-77-0, 4-Bromo-2-fluoro-1-phenoxybenzene-毕得医药 [bidepharm.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
